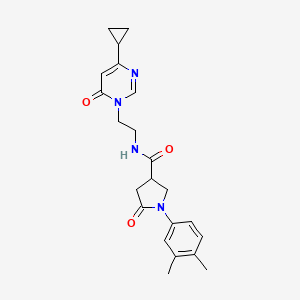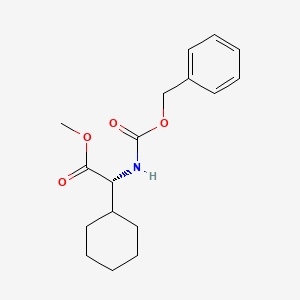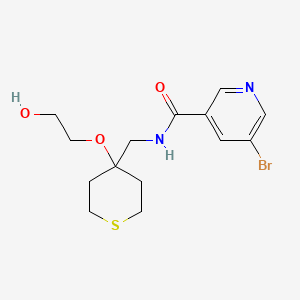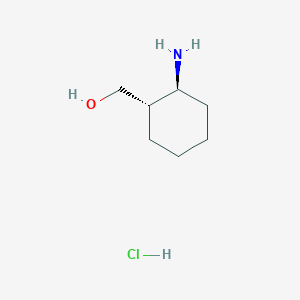
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetically designed organic compound. Its intricate structure combines pyrimidinone, dimethylphenyl, and pyrrolidine units, making it a molecule of interest for various fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide generally involves multi-step synthesis.
Starting with the synthesis of 4-cyclopropyl-6-oxopyrimidinone through cyclization of appropriate β-keto esters and amidines.
This intermediate then undergoes N-alkylation with 2-bromoethylamine to produce the primary amine derivative.
Simultaneously, 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is activated using reagents like carbodiimides to form the corresponding amide linkage.
Industrial Production Methods: : Industrially, the steps above are scaled, with particular attention to the optimization of reaction conditions such as temperature, solvent choice, and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound could undergo oxidation at the cyclopropyl or pyrimidine ring positions. Common oxidizing agents used might include KMnO4 or H2O2.
Reduction: : It could be reduced, especially at the ketone groups, using agents like NaBH4 or LiAlH4.
Substitution: : Electrophilic aromatic substitution can occur on the dimethylphenyl ring, with reagents like bromine or nitronium ions.
Common Reagents and Conditions: : Reagents such as Grignard reagents for nucleophilic additions, Lewis acids for cyclization reactions, and Palladium catalysts for coupling reactions are typically employed.
Major Products Formed: : The primary products from these reactions include various derivatives where functional groups have been modified, leading to an array of analogs with potentially differing biological activities.
Wissenschaftliche Forschungsanwendungen
The compound's structure lends itself to several scientific research applications:
Chemistry: : Used as an intermediate for more complex organic syntheses.
Biology: : Helps in studying the role of nitrogen-containing heterocycles in biological systems.
Medicine: : Potentially explored for therapeutic properties such as anti-cancer, antiviral, or anti-inflammatory effects.
Industry: : Useful in developing new materials, catalysts, or bioactive molecules.
Wirkmechanismus
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects through:
Molecular Targets: : Binding to enzymes or receptors in a specific manner due to its unique structure.
Pathways Involved: : Inhibition or activation of biochemical pathways, often involving nucleic acid synthesis or protein modulation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
The uniqueness of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide lies in its hybrid structure combining pyrimidinone, dimethylphenyl, and pyrrolidine moieties, which impart a distinctive set of properties not typically found in simpler analogs.
List of Similar Compounds
N-(2-(4-cyclopropylpyrimidin-1-yl)ethyl)-1-(3-methylphenyl)pyrrolidine-3-carboxamide
N-(2-(4-cyclopropyl-6-methylpyrimidin-1-yl)ethyl)-1-(4-methylphenyl)pyrrolidine-3-carboxamide
That was a lot to dig through
Eigenschaften
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-14-3-6-18(9-15(14)2)26-12-17(10-21(26)28)22(29)23-7-8-25-13-24-19(11-20(25)27)16-4-5-16/h3,6,9,11,13,16-17H,4-5,7-8,10,12H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBMMUUYMUGOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=NC(=CC3=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2737657.png)
![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737658.png)

![2,4,7,8-Tetramethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737660.png)







![1-(4-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737676.png)
![ethyl 2-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2737677.png)
